molecular formula C15H16N2O3S B5598550 5-(4-methoxy-2-methylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(4-methoxy-2-methylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5598550
M. Wt: 304.4 g/mol
InChI Key: MRUUDQXGOALDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-2-methylbenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential biological and pharmaceutical applications. This analysis covers various aspects of the compound, excluding its drug use, dosage, side effects, and without creating abbreviations or acronyms for its name.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions, including condensation and cyclocondensation processes, to introduce various substituents into the pyrimidine ring. These methods aim to enhance the compound's biological activity or modify its physical and chemical properties. For instance, the synthesis of similar compounds has been achieved through the condensation of 1,3-diethyl-2-thiobarbituric acid and aldehydes in the presence of pyridine, demonstrating a typical route for synthesizing pyrimidine derivatives with specific functional groups (Asiri & Khan, 2010).

properties

IUPAC Name

5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-7-11(20-4)6-5-10(9)8-12-13(18)16(2)15(21)17(3)14(12)19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUUDQXGOALDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C2C(=O)N(C(=S)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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